4-{2-(2-Bromophenyl)-4-[(4-ethoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-BROMOPHENYL)-4-(4-ETHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE is a complex organic compound that features a morpholine ring, an oxazole ring, and various substituents including bromophenyl and ethoxybenzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-BROMOPHENYL)-4-(4-ETHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the bromophenyl and ethoxybenzenesulfonyl groups. The final step involves the formation of the morpholine ring.
Oxazole Ring Formation: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Bromophenyl Group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Ethoxybenzenesulfonyl Group Addition: This can be introduced via sulfonylation reactions using ethoxybenzenesulfonyl chloride in the presence of a base such as pyridine.
Morpholine Ring Formation: The final step involves the cyclization of the intermediate compound to form the morpholine ring, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-BROMOPHENYL)-4-(4-ETHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various nucleophiles replacing the bromine atom.
Scientific Research Applications
4-[2-(2-BROMOPHENYL)-4-(4-ETHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It can serve as a probe or marker in biological assays to study various biochemical pathways.
Industrial Applications: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(2-BROMOPHENYL)-4-(4-ETHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and ethoxybenzenesulfonyl groups play a crucial role in binding to these targets, while the oxazole and morpholine rings contribute to the overall stability and activity of the compound. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobenzophenone: A compound with similar bromophenyl groups but different core structure.
4,4’-Bis(4-bromophenyl)ethene-1,1-diyl: Another compound with bromophenyl groups but different substituents.
Uniqueness
4-[2-(2-BROMOPHENYL)-4-(4-ETHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C21H21BrN2O5S |
---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
4-[2-(2-bromophenyl)-4-(4-ethoxyphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C21H21BrN2O5S/c1-2-28-15-7-9-16(10-8-15)30(25,26)20-21(24-11-13-27-14-12-24)29-19(23-20)17-5-3-4-6-18(17)22/h3-10H,2,11-14H2,1H3 |
InChI Key |
KOSHOSJHHLMQIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Br)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.